

Methyl 2-phenylpiperidine-4-carboxylate CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-phenylpiperidine-4-carboxylate*

Cat. No.: *B1359154*

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Technical Guide: Methyl 2-phenylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-phenylpiperidine-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide also incorporates information on closely related analogues to provide a broader context for its potential properties and synthesis.

Chemical Identity: CAS Number and Synonyms

Methyl 2-phenylpiperidine-4-carboxylate is a substituted piperidine derivative with a phenyl group at the 2-position and a methyl carboxylate group at the 4-position. The stereochemistry of the substituents on the piperidine ring (cis or trans) is a critical aspect of its chemical identity.

Compound Name	CAS Number	Synonyms	Molecular Formula	Molecular Weight
Methyl 2-phenylpiperidine-4-carboxylate	351003-06-0	4-Piperidinecarboxylic acid, 2-phenyl-, methyl ester	C ₁₃ H ₁₇ NO ₂	219.28 g/mol
Methyl cis-2-phenylpiperidine-4-carboxylate	1458681-51-0	Not available	C ₁₃ H ₁₇ NO ₂	219.28 g/mol

Physicochemical Data

Detailed experimental physicochemical data for **Methyl 2-phenylpiperidine-4-carboxylate** is not readily available in the surveyed literature. The data presented below is based on computational predictions and information available for isomeric and related compounds.

Property	Value	Source/Comment
Molecular Formula	C ₁₃ H ₁₇ NO ₂	Calculated
Molecular Weight	219.28 g/mol	Calculated
Appearance	Likely an oil or low-melting solid	Based on related compounds
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.	General characteristic of similar esters
Boiling Point	Not available	-
Melting Point	Not available	-

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of **Methyl 2-phenylpiperidine-4-carboxylate** is not explicitly described in the reviewed literature. However, general synthetic strategies for 2-substituted piperidine-4-carboxylic acid esters have been reported. These methods can be adapted for the synthesis of the target compound.

General Synthetic Approach:

The synthesis of 2-aryl piperidine-4-carboxylic acid esters can be approached through several routes, often involving the construction of the piperidine ring via cyclization reactions or the modification of a pre-existing piperidine scaffold. One common strategy involves the hydrogenation of a corresponding substituted pyridine precursor.

Example of a generalized procedure for the synthesis of a trans-4-aryl piperidine-3-carboxylic acid derivative, which can be conceptually adapted:

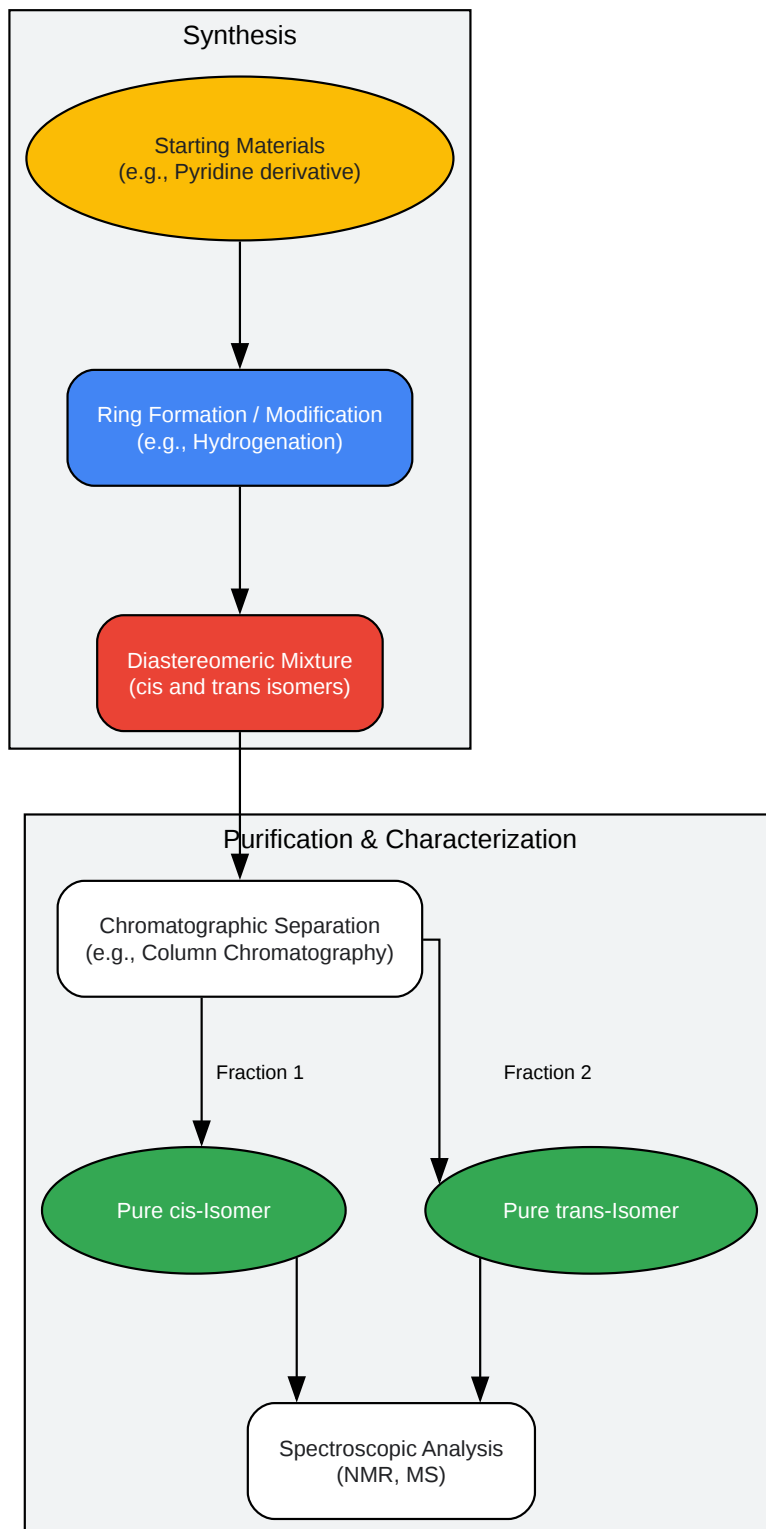
- **Preparation of Dihydropyridine Precursor:** A Hantzsch-type reaction or similar condensation can be used to form a dihydropyridine ring bearing the desired substituents.
- **Hydrogenation:** The dihydropyridine is subjected to catalytic hydrogenation to yield a mixture of cis and trans piperidine diastereomers.
- **Esterification and Protection:** The carboxylic acid can be esterified, and the piperidine nitrogen can be protected (e.g., with a Boc group) to facilitate purification and further reactions.
- **Isomer Separation:** The diastereomeric mixture of cis and trans isomers is typically separated using column chromatography.
- **Deprotection:** The protecting group on the nitrogen is removed to yield the final product.

The stereochemical outcome of the reduction step is crucial and can often be influenced by the choice of catalyst and reaction conditions. The characterization of the cis and trans isomers is typically achieved through NMR spectroscopy, where the coupling constants between the protons at the C2 and C4 positions can help determine the relative stereochemistry.

Logical Relationships in Synthesis

The synthesis of specific stereoisomers of substituted piperidines requires careful planning of the synthetic route and purification strategies. The following diagram illustrates a general logical workflow for obtaining pure cis and trans isomers of a 2-substituted piperidine-4-carboxylate.

General Synthetic Workflow for 2-Arylpiperidine-4-carboxylate Isomers



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Caption: General workflow for the synthesis and separation of piperidine isomers.

Potential Applications in Research and Drug Development

While specific biological activities for **Methyl 2-phenylpiperidine-4-carboxylate** are not widely reported, the 2-phenylpiperidine scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of phenylpiperidines are known to interact with the central nervous system and have been investigated for a range of therapeutic applications, including:

- **Analgesics:** The phenylpiperidine core is a key structural feature of several opioid analgesics.
- **Antipsychotics:** Certain antipsychotic drugs contain the phenylpiperidine moiety.
- **Antidepressants:** Some selective serotonin reuptake inhibitors (SSRIs) feature a phenylpiperidine structure.

The title compound serves as a valuable building block for the synthesis of more complex molecules in these and other therapeutic areas. The ester functionality provides a handle for further chemical modification, allowing for the creation of libraries of compounds for screening and lead optimization in drug discovery programs.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data and general chemical principles. Specific experimental details may vary, and all laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

- To cite this document: BenchChem. [Methyl 2-phenylpiperidine-4-carboxylate CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1359154#methyl-2-phenylpiperidine-4-carboxylate-cas-number-and-synonyms\]](https://www.benchchem.com/product/b1359154#methyl-2-phenylpiperidine-4-carboxylate-cas-number-and-synonyms)

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